molecular formula C9H11NO2 B8291343 2(1H)-Pyridinone, 5-acetyl-6-ethyl-

2(1H)-Pyridinone, 5-acetyl-6-ethyl-

Cat. No.: B8291343
M. Wt: 165.19 g/mol
InChI Key: IMEZBBSLGKURNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1H)-Pyridinone, 5-acetyl-6-ethyl- is a heterocyclic organic compound with a pyridinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both acetyl and ethyl groups on the pyridinone ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-acetyl-6-ethyl- can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with ethylamine, followed by cyclization and acetylation. The reaction typically requires refluxing in ethanol with a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2(1H)-Pyridinone, 5-acetyl-6-ethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-acetyl-6-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

    Substitution: The acetyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2(1H)-Pyridinone, 5-acetyl-6-ethyl- has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activity.

    Industry: The compound can be used in the development of functional materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-6-ethyl- involves its interaction with specific molecular targets and pathways. The acetyl and ethyl groups on the pyridinone ring may enhance its binding affinity to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-6-methyl-2(1H)-pyridinone
  • 5-Acetyl-4-aminopyrimidine
  • 5-Acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrmidin-2(1H)-thione

Uniqueness

2(1H)-Pyridinone, 5-acetyl-6-ethyl- is unique due to the presence of both acetyl and ethyl groups on the pyridinone ring, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

5-acetyl-6-ethyl-1H-pyridin-2-one

InChI

InChI=1S/C9H11NO2/c1-3-8-7(6(2)11)4-5-9(12)10-8/h4-5H,3H2,1-2H3,(H,10,12)

InChI Key

IMEZBBSLGKURNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=O)N1)C(=O)C

Origin of Product

United States

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